1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine
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Overview
Description
1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions . Industrial production methods often employ green chemistry principles to minimize environmental impact, utilizing catalysts and solvents that are less harmful .
Chemical Reactions Analysis
1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine involves the inhibition of specific enzymes, such as CDKs, which play a crucial role in cell cycle progression. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways, contributing to its broad-spectrum biological activity .
Comparison with Similar Compounds
1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and cytotoxic activities.
Thioglycoside derivatives: Show significant inhibitory activity against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features that enhance its binding affinity and selectivity towards molecular targets, making it a promising candidate for further drug development .
Properties
IUPAC Name |
1,6-dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-10-18-14-13(7-17-20(14)2)15(19-10)21-8-12(9-21)22-11-3-5-16-6-4-11/h3-7,12H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILQBJDCAAMBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)OC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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